An In-Depth Technical Guide to 2-Acetyl-7-methoxybenzofuran: Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 2-Acetyl-7-methoxybenzofuran: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-7-methoxybenzofuran is a heterocyclic organic compound that has garnered interest within the scientific community as a versatile building block in medicinal chemistry and materials science. Its benzofuran core is a common motif in a plethora of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. The presence of acetyl and methoxy functional groups on this scaffold provides reactive sites for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules and potential drug candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 2-Acetyl-7-methoxybenzofuran, offering valuable insights for researchers in drug discovery and development.
Chemical and Physical Properties
2-Acetyl-7-methoxybenzofuran, also known by its synonym 2-Acetyl-7-methoxycoumarone, is a white to amber crystalline powder at room temperature.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 43071-52-9 | [2] |
| Molecular Formula | C₁₁H₁₀O₃ | [2] |
| Molecular Weight | 190.20 g/mol | [2] |
| Appearance | White to Amber powder to crystal | [1][2] |
| Melting Point | 94-96 °C | [3] |
| Boiling Point | 180 °C / 15 mmHg | [3] |
| Purity | >98.0% (GC) | [2] |
Spectroscopic Characterization
The structural elucidation of 2-Acetyl-7-methoxybenzofuran is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the protons in the molecule. Although a publicly available spectrum image is not provided, the chemical shifts can be referenced from spectral databases.[4]
Mass Spectrometry: The mass spectrum (MS) of 2-Acetyl-7-methoxybenzofuran confirms its molecular weight. The mass-to-charge ratio of the molecular ion peak would correspond to the molecular weight of the compound.[5]
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. A strong absorption band characteristic of the carbonyl group (C=O) in the acetyl moiety is expected, alongside absorptions corresponding to the C-O-C stretching of the furan ring and the methoxy group, and C-H stretching of the aromatic and methyl groups.
Synthesis of 2-Acetyl-7-methoxybenzofuran
While a specific, detailed experimental protocol for the synthesis of 2-Acetyl-7-methoxybenzofuran is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be inferred from the well-established synthesis of related 2-acetylbenzofuran derivatives. A common and effective method involves the reaction of a substituted salicylaldehyde with chloroacetone.[6] For 2-Acetyl-7-methoxybenzofuran, the logical starting material would be 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).
The proposed reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde with chloroacetone, followed by an intramolecular cyclization to form the benzofuran ring. The use of a base, such as potassium carbonate, is crucial for facilitating both steps of the reaction.
Experimental Protocol: Proposed Synthesis of 2-Acetyl-7-methoxybenzofuran
Materials:
-
2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)
-
Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Acetone (solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxy-3-methoxybenzaldehyde (1 equivalent), chloroacetone (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents) in dry acetone.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone.
-
Extraction: Combine the filtrate and washings and remove the solvent under reduced pressure. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-Acetyl-7-methoxybenzofuran by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of dry acetone and anhydrous potassium carbonate is important to prevent side reactions, such as the hydrolysis of chloroacetone.
-
Excess Base: A stoichiometric excess of potassium carbonate is used to ensure complete deprotonation of the phenolic hydroxyl group and to neutralize the HCl formed during the reaction.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for both the O-alkylation and the subsequent intramolecular cyclization.
Potential Biological Activities and Applications in Drug Development
While there is a lack of specific biological data for 2-Acetyl-7-methoxybenzofuran, the broader class of benzofuran derivatives is well-known for its diverse pharmacological activities. The presence of the methoxy group, in particular, has been shown to be crucial for the anticancer efficacy of many benzofuran compounds.[1]
Anticancer Potential
Numerous studies have highlighted the potent anticancer activity of methoxy-substituted benzofuran derivatives.[7] These compounds often exert their cytotoxic effects through the inhibition of tubulin polymerization, a critical process for cell division.[1] The structure-activity relationship (SAR) studies of various benzofuran derivatives suggest that the position and number of methoxy groups on the benzofuran ring can significantly influence their antiproliferative activity.[7][8] For instance, certain 6-methoxybenzofuran derivatives have demonstrated remarkable inhibitory activity against various cancer cell lines, including HePG2, HCT-116, MCF-7, PC3, and HeLa.[7] Given these findings, 2-Acetyl-7-methoxybenzofuran represents a promising scaffold for the development of novel anticancer agents. Further derivatization of the acetyl group could lead to the discovery of compounds with enhanced potency and selectivity.
Antimicrobial and Anti-inflammatory Activities
The benzofuran scaffold is also a key component in many compounds with significant antimicrobial and anti-inflammatory properties.[9][10][11] Derivatives of 2-acetylbenzofuran have been investigated for their antibacterial and antifungal activities.[6] The evaluation of various substituted benzofurans has shown that the nature and position of substituents play a critical role in their antimicrobial spectrum and potency.[10] Similarly, certain benzofuran derivatives have demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators.[9][11] Although specific studies on 2-Acetyl-7-methoxybenzofuran are not available, its structure suggests that it could serve as a valuable precursor for the synthesis of novel antimicrobial and anti-inflammatory agents.
Conclusion and Future Directions
Future research should focus on:
-
Optimization of the synthesis protocol for 2-Acetyl-7-methoxybenzofuran to improve yield and purity.
-
Comprehensive biological evaluation of 2-Acetyl-7-methoxybenzofuran to determine its cytotoxic, antimicrobial, and anti-inflammatory activities.
-
Synthesis and screening of a library of derivatives of 2-Acetyl-7-methoxybenzofuran to explore structure-activity relationships and identify lead compounds with enhanced therapeutic potential.
-
Elucidation of the mechanism of action of any biologically active derivatives to guide further drug development efforts.
By pursuing these avenues of research, the full potential of 2-Acetyl-7-methoxybenzofuran as a key building block in the development of new and effective therapeutics can be realized.
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